GNE-6640

Vue d'ensemble

Description

GNE-6640 est un inhibiteur de petite molécule spécialement conçu pour cibler l'ubiquitine-protéase spécifique-7 (USP7). Ce composé a montré un potentiel significatif dans le domaine de la recherche sur le cancer en raison de sa capacité à moduler la voie p53-MDM2, qui est cruciale pour la régulation du cycle cellulaire et l'apoptose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de GNE-6640 implique plusieurs étapes, commençant par la préparation du noyau d'indazole. L'indazole est ensuite fonctionnalisé en position 5 avec divers substituants afin d'améliorer son affinité de liaison et sa spécificité pour l'USP7. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté élevée .

Méthodes de production industrielle : La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l'efficacité, impliquant souvent des systèmes automatisés pour un contrôle précis des paramètres réactionnels. Des étapes de purification telles que la cristallisation et la chromatographie sont employées pour obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Mechanism of Allosteric Inhibition

GNE-6640 binds 12 Å away from USP7's catalytic cysteine (Cys223) , inducing structural rearrangements that sterically hinder ubiquitin (Ub) substrate binding . Key mechanistic features include:

-

Non-covalent interaction with USP7's thumb-palm interface

-

Disruption of Ub's C-terminal tail positioning through steric hindrance

-

Preservation of catalytic triad geometry (Cys223-His464-Asp481) while blocking substrate access

Structural Binding Characteristics

HDX (hydrogen-deuterium exchange) studies reveal distinct dynamic changes in USP7 upon this compound binding :

| USP7 Domain | HDX Protection Pattern | Functional Impact |

|---|---|---|

| BL1 loop (residues 410-423) | Strong protection | Stabilizes S4-S5 binding pocket |

| α2-α4 helices | Increased dynamics | Alters allosteric communication pathways |

| α4/5 loop | Moderate protection | Maintains inhibitor binding stability |

The benzyl group of this compound engages in hydrophobic interactions with Phe409 and Val292, while its pyridone oxygen forms hydrogen bonds with Gln351 backbone amides .

Selectivity Profile

Comparative analysis against 36 deubiquitinases (DUBs) shows:

-

>100-fold selectivity for USP7 over USP47 (closest structural homolog)

-

No detectable activity against USP5, USP8, USP9X, or USP14 at 10 μM concentrations

-

Minimal off-target effects in cellular thermal shift assays

Comparative Inhibition Dynamics

Key differences from covalent USP7 inhibitors:

| Parameter | This compound (Allosteric) | XL177A (Covalent) |

|---|---|---|

| Binding Residence Time | 4.7 minutes | >24 hours |

| IC50 (USP7 Catalytic) | 0.68 μM | 0.02 μM |

| Cys223 Modification | None | Covalent adduct |

| Selectivity Ratio | 136:1 | 22:1 |

Functional Consequences

This compound treatment induces:

-

48% reduction in USP7-mediated deubiquitination at 1 μM

-

9-fold increase in HDM2 ubiquitination (EC50 = 0.94 μM)

-

No significant p53 stabilization, distinguishing it from active-site inhibitors

This allosteric inhibitor represents a novel pharmacological approach for targeting USP7-dependent cancers while avoiding global p53 activation, potentially reducing off-target toxicity in therapeutic applications .

Applications De Recherche Scientifique

GNE-6640 has been extensively studied for its applications in various fields:

Mécanisme D'action

GNE-6640 exerts its effects by binding to the catalytic domain of USP7, thereby inhibiting its deubiquitinase activity. This inhibition prevents the removal of ubiquitin from substrate proteins, leading to their degradation by the proteasome. The primary molecular targets of this compound are the p53 and MDM2 proteins, which play critical roles in cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

GNE-6776: Another USP7 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

FT671 and FT827: These compounds also target USP7 but have distinct structural features and binding affinities.

Uniqueness of GNE-6640: this compound is unique due to its specific binding interactions with the USP7 catalytic domain, particularly the hydrogen bonds formed with His403 and Asp349. These interactions enhance its inhibitory potency and selectivity compared to other USP7 inhibitors .

Activité Biologique

GNE-6640 is a selective and non-covalent inhibitor of ubiquitin-specific peptidase 7 (USP7), a critical enzyme in the ubiquitin-proteasome system that regulates protein degradation and signaling pathways. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions primarily by inhibiting USP7, which is involved in deubiquitination processes that regulate the stability and activity of several proteins, including MDM2 and p53. The inhibition of USP7 leads to increased ubiquitination of MDM2, promoting its degradation and consequently stabilizing p53. This mechanism is crucial because p53 is a tumor suppressor that plays a significant role in cell cycle regulation and apoptosis.

Key IC50 Values

| Target | IC50 Value (μM) |

|---|---|

| Full-length USP7 | 0.75 |

| USP7 Catalytic Domain | 0.43 |

| Full-length USP43 | 20.3 |

| Ub-MDM2 | 0.23 |

These values indicate the potency of this compound against various forms of USP7, suggesting its potential effectiveness in therapeutic applications targeting cancer cells .

Efficacy in Cancer Models

This compound has demonstrated significant anti-tumor activity across multiple cancer cell lines. In vitro studies show that it can decrease the viability of over 108 cell lines with IC50 values less than or equal to 10 μM. Notably, this compound enhances the cytotoxic effects of standard chemotherapeutic agents such as doxorubicin and cisplatin, which activate the p53 pathway, thereby increasing the efficacy of USP7 inhibition .

Case Study: Combination Therapy

A study involving the combination of this compound with doxorubicin revealed enhanced tumor cell death compared to either treatment alone. This synergistic effect is attributed to this compound's ability to stabilize p53 levels, leading to increased expression of pro-apoptotic genes and cell cycle arrest .

Research Findings

Recent research has elucidated several important findings regarding this compound:

- Induction of Tumor Cell Death : this compound has been shown to induce apoptosis in cancer cells by stabilizing p53 and promoting MDM2 degradation.

- Impact on Ubiquitin Binding : Structural studies indicate that this compound interacts with USP7 at a site distinct from the catalytic cysteine, effectively disrupting its deubiquitinating activity without covalent modification .

- Enhanced Cytotoxicity with Other Agents : The compound has been found to increase cytotoxicity when used alongside other targeted therapies, including PIM kinase inhibitors, suggesting its versatility in combination therapies for cancer treatment .

Propriétés

IUPAC Name |

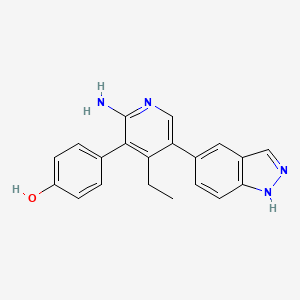

4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)pyridin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-2-16-17(13-5-8-18-14(9-13)10-23-24-18)11-22-20(21)19(16)12-3-6-15(25)7-4-12/h3-11,25H,2H2,1H3,(H2,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYXJQQBKROZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1C2=CC3=C(C=C2)NN=C3)N)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.